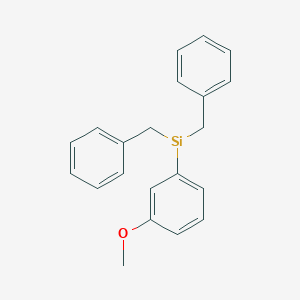

Dibenzyl(3-methoxyphenyl)silyl

Description

General Significance of Organosilicon Compounds in Contemporary Organic Synthesis and Materials Science

Organosilicon compounds have emerged as indispensable tools in modern organic synthesis. Their applications are diverse, ranging from protecting groups for sensitive functionalities to key intermediates in a variety of coupling reactions. researchgate.netbenthamdirect.com The utility of these compounds stems from the unique characteristics of the silicon-carbon bond and the ability of silicon to stabilize adjacent carbocations (the beta-silicon effect), which enables a range of selective transformations.

In the realm of materials science, organosilicon chemistry is the foundation for a vast array of polymers and materials with exceptional properties. Silicones, which are polymers with a silicon-oxygen backbone, exhibit high thermal stability, chemical inertness, and flexibility, making them suitable for applications ranging from sealants and adhesives to biomedical devices. benthamdirect.com Arylsilanes, in particular, are crucial precursors for the synthesis of advanced silicone materials such as phenylsilicone resins and rubbers, which are utilized in demanding environments like the aerospace and electronics industries. benthamdirect.com

Overview of Steric and Electronic Influences of Aryl and Benzyl (B1604629) Substituents on Silicon Centers

The substituents attached to a silicon atom profoundly influence its reactivity and physical properties. In the case of Dibenzyl(3-methoxyphenyl)silyl, the benzyl and 3-methoxyphenyl (B12655295) groups exert both steric and electronic effects.

Steric Effects: The bulky nature of the two benzyl groups and the 3-methoxyphenyl group creates significant steric hindrance around the silicon center. This steric crowding can impede the approach of reagents, thereby influencing the rates and outcomes of chemical reactions. For instance, nucleophilic substitution at the silicon atom would be expected to be slower compared to less hindered silanes.

Historical Context of Research on Related Arylsilanes and Benzylsilanes

The study of arylsilanes dates back to the late 19th century, with significant advancements made throughout the 20th century. scholaris.ca Early research focused on the fundamental synthesis and reactivity of these compounds. The development of the Grignard reaction provided a key method for the formation of silicon-aryl bonds, opening the door to a wide variety of arylsilane derivatives. scholaris.ca Over the past few decades, research on arylsilanes has expanded to include their application in cross-coupling reactions, such as the Hiyama coupling, and as precursors to advanced materials. researchgate.netbenthamdirect.com

Benzylsilanes have also been a subject of considerable interest due to their unique reactivity. The ability of the silicon atom to stabilize a positive charge on the beta-carbon atom (the carbon adjacent to the silicon) makes benzylsilanes valuable precursors for the generation of benzylic carbocations and radicals. This property has been exploited in a variety of synthetic transformations. The synthesis of benzylsilanes has been achieved through various methods, including the reaction of silyl (B83357) anions with benzyl halides and the hydrosilylation of styrenes.

Data on Related Compounds

Due to the specific nature of Dibenzyl(3-methoxyphenyl)silyl, publicly available experimental data is limited. However, representative data for closely related arylsilanes and benzylsilanes can provide insight into the expected properties of this compound.

Table 1: Representative Spectroscopic Data for Related Aryl- and Benzylsilanes

| Compound Name | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| Benzylsilane | 0.25 (s, 3H), 2.08 (s, 2H), 7.0-7.3 (m, 5H) | -3.5, 25.0, 124.5, 128.3, 128.4, 140.2 |

| Triphenylsilane | 5.45 (s, 1H), 7.2-7.6 (m, 15H) | 128.0, 129.8, 134.5, 135.8 |

| (3-Methoxyphenyl)trimethylsilane | 0.26 (s, 9H), 3.82 (s, 3H), 6.8-7.3 (m, 4H) | -1.0, 55.1, 113.8, 118.5, 125.0, 129.3, 141.5, 159.5 |

Note: The data presented in this table is illustrative and represents typical chemical shifts for the functional groups present in these classes of compounds. Actual values for Dibenzyl(3-methoxyphenyl)silyl may vary.

Properties

CAS No. |

58210-84-7 |

|---|---|

Molecular Formula |

C21H21OSi |

Molecular Weight |

317.5 g/mol |

InChI |

InChI=1S/C21H21OSi/c1-22-20-13-8-14-21(15-20)23(16-18-9-4-2-5-10-18)17-19-11-6-3-7-12-19/h2-15H,16-17H2,1H3 |

InChI Key |

LWNGYMVGRUUAGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC=C1)[Si](CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of Dibenzyl 3 Methoxyphenyl Silyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of Dibenzyl(3-methoxyphenyl)silyl compounds, providing detailed information about the connectivity and chemical environment of each atom in the molecule.

¹H NMR Analysis for Proton Environment Characterization

The ¹H NMR spectrum of a Dibenzyl(3-methoxyphenyl)silyl compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) and 3-methoxyphenyl (B12655295) groups.

Benzyl Protons: The two benzyl groups are chemically equivalent, resulting in a single set of signals. The methylene (B1212753) protons (Si-CH₂) would appear as a sharp singlet, typically in the range of 2.2–2.5 ppm. The ten aromatic protons of the two phenyl rings would resonate in the aromatic region, approximately between 6.9 and 7.3 ppm, likely as complex multiplets.

3-Methoxyphenyl Protons: The protons on this ring are chemically distinct. The methoxy (B1213986) group (O-CH₃) protons are expected to produce a sharp singlet at approximately 3.8 ppm. The four aromatic protons of this ring would appear in the aromatic region (around 6.8–7.4 ppm), with characteristic splitting patterns (e.g., doublet, triplet, or doublet of doublets) dictated by their positions relative to the silyl (B83357) and methoxy substituents. For instance, the proton at the C2 position might appear as a singlet or a narrow triplet, while the protons at C4, C5, and C6 would show more complex splitting due to ortho and meta couplings.

The integration of these signals would correspond to the number of protons in each environment (e.g., 4H for the methylene groups, 10H for the benzyl-phenyls, 4H for the methoxyphenyl ring, and 3H for the methoxy group).

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Benzyl Aromatic (C₆H₅) | ~6.9 - 7.3 | Multiplet (m) | 10H |

| 3-Methoxyphenyl Aromatic (C₆H₄) | ~6.8 - 7.4 | Multiplets (m) | 4H |

| Methoxy (O-CH₃) | ~3.8 | Singlet (s) | 3H |

| Benzyl Methylene (Si-CH₂) | ~2.2 - 2.5 | Singlet (s) | 4H |

¹³C NMR Characterization for Carbon Framework Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. For Dibenzyl(3-methoxyphenyl)silyl, distinct signals are anticipated for each unique carbon atom.

Benzyl Carbons: The methylene carbons (Si-CH₂) are expected in the aliphatic region, typically around 22–26 ppm. The phenyl carbons of the benzyl groups would show four signals in the aromatic region (~125–140 ppm): one for the ipso-carbon (attached to the CH₂ group), two for the ortho- and meta-carbons, and one for the para-carbon.

3-Methoxyphenyl Carbons: The carbon of the methoxy group (O-CH₃) would appear around 55 ppm. The aromatic carbons of this ring would produce six distinct signals. The carbon directly attached to the silicon atom (ipso-carbon) would be found in the 135–140 ppm range. The carbon bearing the methoxy group would resonate further downfield (~159–161 ppm) due to the deshielding effect of the oxygen atom. The remaining four carbons (C2, C4, C5, C6) would appear in the range of approximately 115–130 ppm.

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Benzyl Methylene (Si-CH₂) | ~22 - 26 |

| Methoxy (O-CH₃) | ~55 |

| 3-Methoxyphenyl Aromatic (C₆H₄) | ~115 - 140 |

| 3-Methoxyphenyl Aromatic (C-O) | ~159 - 161 |

| Benzyl Aromatic (C₆H₅) | ~125 - 140 |

²⁹Si NMR for Silicon Atom Environment Assessment

²⁹Si NMR spectroscopy is highly sensitive to the electronic environment around the silicon nucleus. For tetraorganosilanes of the type R₄Si, the chemical shifts are found in a well-defined region. researchgate.net For a compound like Dibenzyl(3-methoxyphenyl)silyl, with two benzyl and one aryl substituent, the ²⁹Si chemical shift is expected to be in the range of -5 to -15 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.org This specific chemical shift confirms the tetracoordinate nature of the silicon and the type of organic groups attached to it. huji.ac.il

Advanced 1D and 2D NMR Techniques for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals, advanced NMR experiments are employed.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between CH, CH₂, and CH₃ carbons. For instance, the benzyl methylene (CH₂) carbons would show a negative phase in a DEPT-135 spectrum, while the methoxy (CH₃) and all aromatic (CH) carbons would show a positive phase.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. This would be particularly useful for assigning the adjacent protons within the 3-methoxyphenyl ring, tracing the connectivity from one proton to its neighbors.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with their directly attached carbons. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, such as connecting the methoxy proton singlet to the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular fragments. For example, an HMBC experiment would show a correlation from the benzyl methylene (Si-CH₂) protons to the ipso-carbon of their attached phenyl ring and, importantly, to the ipso-carbon of the 3-methoxyphenyl ring via a three-bond coupling (H-C-Si-C). It would also confirm the position of the methoxy group by showing a correlation from the O-CH₃ protons to the C3 carbon of the methoxyphenyl ring.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides complementary structural information by probing the vibrational modes of the molecule's functional groups.

Vibrational Analysis of Characteristic Functional Groups (e.g., Si-C, O-CH₃)

Both IR and Raman spectra will display characteristic bands that confirm the presence of the key structural units. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, often making them complementary. libretexts.org

Si-C Vibrations: The silicon-carbon stretching vibrations are key identifiers. The Si-C(aryl) stretch in phenylsilanes gives rise to a characteristic, often strong, band in the IR spectrum around 1110–1125 cm⁻¹. The Si-C(benzyl) stretching vibration is typically found at a lower frequency, often in the 690–750 cm⁻¹ range. These vibrations are also active in the Raman spectrum.

O-CH₃ Vibrations: The methoxy group has several characteristic vibrations. The asymmetric C-O stretching vibration appears as a strong band in the IR spectrum, typically around 1240–1260 cm⁻¹. The symmetric C-O stretch is found near 1030–1050 cm⁻¹. The C-H stretching vibrations of the methyl group are observed in the 2830–2950 cm⁻¹ region.

Aromatic Ring Vibrations: The C=C stretching vibrations within the aromatic rings will produce a series of bands in the 1430–1600 cm⁻¹ region. C-H stretching vibrations above 3000 cm⁻¹ and out-of-plane C-H bending vibrations between 700 and 900 cm⁻¹ further confirm the presence of the substituted phenyl rings. Raman spectroscopy is particularly effective for observing the symmetric "ring breathing" modes of the aromatic rings, which typically appear as sharp, intense bands. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium |

| Aliphatic C-H (CH₂, CH₃) | Stretching | 2830 - 2960 | Medium-Strong |

| Aromatic C=C | Ring Stretching | 1430 - 1600 | Medium-Strong |

| C-O (Aryl Ether) | Asymmetric Stretching | 1240 - 1260 | Strong |

| C-O (Aryl Ether) | Symmetric Stretching | 1030 - 1050 | Medium |

| Si-C (Aryl) | Stretching | 1110 - 1125 | Medium-Strong |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 | Strong |

| Si-C (Benzyl) | Stretching | 690 - 750 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organosilicon compounds. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint can be obtained.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition. nih.gov For Dibenzyl(3-methoxyphenyl)silane (C₂₁H₂₂OSi), HRMS techniques like Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS) or Orbitrap MS would be employed to distinguish its exact mass from other molecules with the same nominal mass. nih.gov

The precise mass of the molecular ion is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ²⁸Si). This experimental mass is then compared to the theoretical mass, with a minimal mass error (typically <5 ppm) confirming the elemental formula.

Interactive Data Table: Theoretical HRMS Data for Dibenzyl(3-methoxyphenyl)silane Users can filter by Ion Type.

| Molecular Formula | Ion Type | Calculated Exact Mass (Da) |

| C₂₁H₂₂OSi | [M]⁺ | 318.14399 |

| C₂₁H₂₂OSi | [M+H]⁺ | 319.15182 |

| C₂₁H₂₂OSi | [M+Na]⁺ | 341.13376 |

In addition to determining the molecular formula, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion of Dibenzyl(3-methoxyphenyl)silane is subjected to fragmentation (e.g., through electron ionization), it breaks apart in a predictable manner, reflecting its underlying chemical structure.

The fragmentation of organosilanes is well-documented. acs.orgacs.org For Dibenzyl(3-methoxyphenyl)silane, the fragmentation is expected to be dominated by the cleavage of the silicon-carbon bonds. The positive charge is often stabilized on the silicon-containing fragment. Key fragmentation pathways would include:

Loss of a Benzyl Radical: The cleavage of a Si-CH₂Ph bond is a common pathway, leading to the formation of a stable benzyl radical (C₇H₇•) and a silyl cation. The benzyl cation itself (tropylium ion) is a very common fragment at m/z 91.

Loss of a Methoxyphenyl Radical: Cleavage of the Si-C₆H₄OCH₃ bond would result in the loss of a methoxyphenyl radical.

Rearrangements: Silyl groups are known to undergo rearrangements, which can lead to the formation of various diagnostic ions. acs.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for Dibenzyl(3-methoxyphenyl)silane Users can sort by m/z value.

| Proposed Fragment | Molecular Formula of Fragment | Predicted m/z (Da) | Fragmentation Pathway |

| [M - C₇H₇]⁺ | C₁₄H₁₅OSi⁺ | 227.0892 | Loss of a benzyl radical |

| [M - C₁₄H₁₄]⁺ | C₇H₈OSi⁺• | 136.0317 | Loss of dibenzyl (stilbene) after rearrangement |

| [M - C₇H₇O]⁺ | C₁₄H₁₅Si⁺ | 211.0943 | Loss of a methoxyphenyl radical |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Benzyl/Tropylium cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While specific crystal structure data for Dibenzyl(3-methoxyphenyl)silyl is not publicly available, its expected structural parameters can be inferred from closely related compounds, such as dibenzyldimethylsilane (B102276). researchgate.net

The first step in a crystallographic analysis is the determination of the unit cell—the basic repeating block of the crystal lattice. This includes the cell dimensions (a, b, c), angles (α, β, γ), and the crystal system. Based on the analysis of dibenzyldimethylsilane, a monoclinic crystal system would be a plausible arrangement for Dibenzyl(3-methoxyphenyl)silyl. researchgate.net

Interactive Data Table: Hypothetical Crystal Data for Dibenzyl(3-methoxyphenyl)silyl This data is projected based on the known structure of dibenzyldimethylsilane researchgate.net and is for illustrative purposes.

| Parameter | Hypothetical Value |

| Chemical Formula | C₂₁H₂₂OSi |

| Formula Weight | 318.49 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~6.2 |

| b (Å) | ~20.0 |

| c (Å) | ~12.0 |

| β (°) | ~98.5 |

| Volume (ų) | ~1470 |

| Z (molecules/cell) | 4 |

X-ray diffraction allows for the precise measurement of atomic coordinates, from which intramolecular bond lengths and angles are calculated. The silicon center in Dibenzyl(3-methoxyphenyl)silyl is expected to adopt a distorted tetrahedral geometry. The C-Si-C bond angles would deviate slightly from the ideal 109.5° due to the different steric bulk and electronic properties of the two benzyl groups and the one methoxyphenyl group. researchgate.net The Si-C(benzyl) and Si-C(phenyl) bond lengths are also expected to be distinct.

Interactive Data Table: Predicted Molecular Geometry Parameters Based on data from analogous structures like dibenzyldimethylsilane. researchgate.net

| Bond/Angle | Predicted Value |

| Si-C (benzyl) | ~1.88 Å |

| Si-C (methoxyphenyl) | ~1.87 Å |

| C(benzyl)-Si-C(benzyl) | ~107.5° |

| C(benzyl)-Si-C(phenyl) | ~110.0° |

Theoretical and Computational Studies on Dibenzyl 3 Methoxyphenyl Silyl Frameworks

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of organosilane compounds. arxiv.org DFT calculations provide a balance between computational cost and accuracy, making them suitable for studying the electronic structure and geometry of molecules like Dibenzyl(3-methoxyphenyl)silyl. nih.gov Such studies offer deep insights into the molecule's behavior and properties at the atomic level.

The first step in the computational analysis of the Dibenzyl(3-methoxyphenyl)silyl framework involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Various methods, including Hartree-Fock, semi-empirical methods, and DFT, can be used for this purpose, with DFT often being preferred for its accuracy. mdpi.com

For a flexible molecule like Dibenzyl(3-methoxyphenyl)silyl, with several rotatable bonds (Si-C and C-O), a thorough conformational analysis is crucial. This involves identifying various low-energy conformers and understanding the energetic barriers between them. The benzyl (B1604629) and methoxyphenyl groups can adopt multiple orientations around the central silicon atom, leading to a complex potential energy surface. Computational scans of dihedral angles are typically performed to locate stable conformers, which are then fully optimized. The results of such an analysis would reveal the preferred spatial arrangement of the bulky substituents, which in turn influences the molecule's reactivity and physical properties.

Table 1: Illustrative Optimized Geometrical Parameters for a Stable Conformer of Dibenzyl(3-methoxyphenyl)silyl (Calculated at the B3LYP/6-31G(d) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | Si-C (benzyl) | 1.88 Å |

| Bond Length | Si-C (phenyl) | 1.87 Å |

| Bond Length | Si-H | 1.49 Å |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Angle | C(benzyl)-Si-C(benzyl) | 109.8° |

| Bond Angle | C(benzyl)-Si-C(phenyl) | 110.5° |

Note: The data in this table is hypothetical and representative of typical organosilane structures.

Understanding the electronic structure of Dibenzyl(3-methoxyphenyl)silyl is key to predicting its chemical reactivity. DFT calculations are used to determine the energies and distributions of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates regions where an electron is likely to be accepted, highlighting sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap) is a critical parameter for assessing the molecule's kinetic stability and electronic excitability. sapub.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a smaller gap indicates that the molecule is more easily polarized and reactive. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. nih.gov In the case of Dibenzyl(3-methoxyphenyl)silyl, the MEP would likely show negative potential (red/yellow regions) around the oxygen atom of the methoxy (B1213986) group and the π-systems of the aromatic rings, indicating nucleophilic character. Positive potential (blue regions) would be expected around the silyl (B83357) hydrogen, suggesting an electrophilic site.

Table 2: Illustrative Electronic Properties of Dibenzyl(3-methoxyphenyl)silyl

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -0.85 |

Note: The data in this table is hypothetical and based on typical values for similar aromatic silanes.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. nih.gov By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the 1H and 13C NMR chemical shifts. nih.gov These theoretical predictions, when compared with experimental spectra, can confirm the proposed structure and help assign specific resonances. github.io

Similarly, the calculation of vibrational frequencies (infrared and Raman spectra) can be performed. The theoretical spectrum, after appropriate scaling to account for systematic errors in the computational method, can be compared with the experimental spectrum. This comparison helps in assigning the observed vibrational modes to specific molecular motions, such as Si-H stretching, C-O stretching of the methoxy group, and various aromatic ring vibrations.

Table 3: Illustrative Predicted vs. Experimental 1H NMR Chemical Shifts (ppm)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Si-H | 4.50 |

| O-CH3 | 3.80 |

| Si-CH2 | 2.55 |

| Aromatic H (benzyl) | 7.10 - 7.30 |

Note: The data in this table is illustrative and represents a plausible prediction for the target molecule.

Reaction Mechanism Investigations

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, allowing for the study of transient species like transition states that are difficult to observe experimentally. rsc.org

For reactions involving Dibenzyl(3-methoxyphenyl)silyl, such as hydrosilylation or cleavage of the Si-C or Si-H bonds, DFT can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, and, most importantly, the transition state(s). The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

The activation energy (the energy difference between the reactants and the transition state) can be calculated, providing a quantitative measure of the reaction's kinetic feasibility. For instance, in a study of aryl silyl ether cleavage, DFT calculations can elucidate the energy profile for different cleavage pathways, explaining observed selectivity. researchgate.netacs.org Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

DFT and other computational methods can be used to predict the reactivity and selectivity of Dibenzyl(3-methoxyphenyl)silyl in various transformations. escholarship.org By comparing the activation energies for different possible reaction pathways, one can predict which product is likely to form fastest (kinetic control). For example, in a reaction with multiple potential sites for attack, calculating the activation barriers for each pathway can predict the regioselectivity.

Furthermore, by calculating the energies of the final products, the thermodynamic favorability of different outcomes can be assessed (thermodynamic control). Computational studies on related systems have successfully explained the origins of selectivity in reactions catalyzed by transition metals, where subtle steric and electronic factors, which can be modeled computationally, dictate the reaction's outcome. elsevierpure.com For Dibenzyl(3-methoxyphenyl)silyl, such studies could predict, for example, whether a reaction is more likely to occur at the silyl center, the benzyl groups, or the methoxyphenyl ring.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are powerful computational tools used to model the physical movements of atoms and molecules over time. For a flexible molecule like Dibenzyl(3-methoxyphenyl)silyl, MD simulations can provide critical insights into its conformational landscape, dynamic behavior in various environments (e.g., in solution), and intermolecular interactions.

The accuracy of an MD simulation is fundamentally dependent on the quality of its force field—a set of parameters that defines the potential energy of the system. For organosilicon molecules, specialized force fields have been developed to accurately model the unique properties of silicon-containing functional groups. A recent polarization-consistent approach (PolCA) has shown success in predicting thermodynamic properties for various organosilicon compounds, including alkylsilanes and alkoxysilanes, by fitting parameters to quantum chemical calculations and experimental data. nih.gov An MD study of Dibenzyl(3-methoxyphenyl)silyl would require a similarly well-parameterized force field that accurately describes the interactions involving the silicon center, the benzyl groups, and the methoxyphenyl substituent.

MD simulations would allow for the exploration of the rotational freedom around the silicon-carbon bonds. The bulky benzyl and 3-methoxyphenyl (B12655295) groups would likely exhibit significant steric hindrance, influencing the preferred orientation of the aromatic rings. The simulation could map the potential energy surface as a function of key dihedral angles, identifying low-energy conformers and the barriers between them. This provides a detailed picture of the molecule's flexibility and shape in its ground state.

The dynamic behavior is also heavily influenced by the surrounding environment. Simulating the molecule in a solvent box (e.g., water or an organic solvent) would reveal how solvent molecules arrange around the silyl framework and how hydrogen bonding or van der Waals interactions influence its conformation.

Table 1: Illustrative Data from a Hypothetical MD Simulation of Dibenzyl(3-methoxyphenyl)silyl This table represents the type of data that could be generated from an MD simulation to characterize the molecule's dynamic behavior.

| Parameter Simulated | Description | Potential Findings |

| Dihedral Angle Distribution (Caryl-Si-Cbenzyl-Caryl) | Tracks the rotation of the benzyl groups around the Si-C bond. | Reveals the most stable rotational conformations (rotamers) and quantifies the steric hindrance between the aromatic substituents. |

| Dihedral Angle Distribution (Cbenzyl-Si-Caryl-Caryl) | Tracks the rotation of the 3-methoxyphenyl group around its Si-C bond. | Shows the preferred orientation of the methoxyphenyl ring relative to the benzyl groups. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the average deviation of each atom from its mean position over time. | Identifies the most flexible regions of the molecule, likely the terminal phenyl rings of the benzyl groups and the methoxy group. |

| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from the silicon atom. | Characterizes the solvation shell and the nature of solute-solvent interactions. |

Quantum Chemical Calculations for Silicon Bonding Characteristics

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the electronic structure and bonding within molecules like Dibenzyl(3-methoxyphenyl)silyl. These calculations provide detailed information on bond lengths, bond angles, partial atomic charges, bond order, and bond dissociation energies.

Silicon-Carbon Bonding: The central silicon atom forms four covalent bonds: two Si-C(sp³) bonds to the benzyl groups and one Si-C(sp²) bond to the methoxyphenyl ring. Computational studies on analogous benzyl-substituted silicon derivatives, such as trimethyl-benzyl-silane, have shown that the silicon atom influences the electronic system of the groups attached to it. bme.hu Calculations indicate that the presence of a silicon atom can make adjacent carbon atoms more negative compared to their counterparts in purely carbon-based compounds. bme.hu

The nature of the Si-C bond can be further analyzed using methods like Natural Bond Orbital (NBO) analysis. In related silyl systems, the Si-C bond is characterized by strong σ-donation. nih.gov For Dibenzyl(3-methoxyphenyl)silyl, DFT calculations would likely show a polarized covalent bond, with the more electropositive silicon atom bearing a partial positive charge and the carbon atoms bearing partial negative charges.

Electronic Effect of the 3-Methoxyphenyl Group: The methoxy group (-OCH₃) on the phenyl ring influences the electronic properties of the Si-C(aryl) bond. When a methoxy group is in the meta position (as in 3-methoxyphenyl), its electronic influence is primarily due to the inductive effect, which is electron-withdrawing, rather than the electron-donating resonance effect seen with ortho and para substituents. DFT studies on substituted aromatic systems confirm that substituents play a major role in influencing the reactivity and electronic properties of the molecule. ajpchem.orgnih.gov Therefore, the 3-methoxy group would subtly alter the charge distribution on the phenyl ring and modify the polarity and strength of the Si-C(aryl) bond compared to an unsubstituted phenylsilane.

Table 2: Calculated Bond Properties for Analogous Benzyl-Silicon Systems Data derived from computational studies on trimethyl-benzyl-silane provide insight into the expected characteristics of the Si-C bonds in the title compound. bme.hu

| Compound | Bond | Calculated Bond Polarity (Del Re Method) | Calculated Partial Charge on Atom |

| Trimethyl-benzyl-silane | Si-Cmethylene | +0.0662 | Si: +0.1986 |

| Cmethylene-H | -0.0073 | Cmethylene: -0.0886 | |

| Cmethylene-Cphenyl | -0.0414 | Cphenyl(ipso): +0.0033 | |

| Neopentyl-benzene (Carbon Analogue) | Cquat-Cmethylene | +0.0148 | Cquat: +0.0444 |

| Cmethylene-H | -0.0073 | Cmethylene: -0.0354 | |

| Cmethylene-Cphenyl | -0.0414 | Cphenyl(ipso): +0.0033 |

Table 3: Typical Bond Dissociation Energies (BDEs) in Organosilicon Compounds These values provide a general comparison of the energy required to cleave bonds relevant to the Dibenzyl(3-methoxyphenyl)silyl framework. gelest.com

| Bond | Example Compound | BDE (kcal/mol) |

| Si-C | Me₃Si-CH₃ | ~90 |

| Si-Aryl | Me₃Si-Ph | ~93 |

| C-C | H₃C-CH₃ | ~90 |

| C-H (benzyl) | PhCH₂-H | ~88 |

| Si-O | Me₃Si-OH | ~128 |

These calculations would collectively provide a comprehensive model of the electronic structure of Dibenzyl(3-methoxyphenyl)silyl, explaining how the interplay of steric and electronic effects from the benzyl and 3-methoxyphenyl substituents defines the geometry and reactivity of the silicon center.

Reactivity and Synthetic Transformations of Dibenzyl 3 Methoxyphenyl Silyl Derivatives

Silicon-Carbon Bond Reactivity

Cleavage Reactions (e.g., Protodesilylation, Halodesilylation)

No specific studies on the protodesilylation or halodesilylation of Dibenzyl(3-methoxyphenyl)silyl have been reported. In principle, the silicon-carbon bonds in this molecule could be susceptible to cleavage under certain conditions. Protodesilylation, the cleavage of a silicon-carbon bond by a proton source, is a common reaction for arylsilanes, often catalyzed by acids. researchgate.netrsc.orgrsc.org The rate and feasibility of such a reaction for Dibenzyl(3-methoxyphenyl)silyl would depend on the specific reagents and conditions employed. Similarly, halodesilylation, involving cleavage by halogens or halo-reagents, has not been documented for this specific compound.

Rearrangements Involving Migrating Silyl (B83357) Groups

There is no available literature describing rearrangements that involve the migration of the Dibenzyl(3-methoxyphenyl)silyl group.

Reactions Involving the Silicon-Hydrogen Bond (if present)

For a derivative of Dibenzyl(3-methoxyphenyl)silyl to undergo reactions involving a silicon-hydrogen bond, a hydrosilane precursor such as Dibenzyl(3-methoxyphenyl)silane would be required. There is no information available on the synthesis or reactivity of this specific hydrosilane.

Hydrosilylation Reactions

Hydrosilylation is the addition of a silicon-hydrogen bond across an unsaturated bond, a reaction of significant industrial and synthetic importance. nih.govprinceton.edusigmaaldrich.commdpi.com While numerous catalysts, often based on platinum, rhodium, or other transition metals, are known to effect hydrosilylation with various silanes, no studies have been published that utilize Dibenzyl(3-methoxyphenyl)silane as the hydrosilylating agent. researchgate.net

Dehydrogenative Coupling

Dehydrogenative coupling is a process that forms new bonds with the concomitant evolution of hydrogen gas. organic-chemistry.orgwikipedia.org In the context of organosilanes, this can involve the coupling of a Si-H bond with another element-hydrogen bond (e.g., O-H, N-H) or a C-H bond. dntb.gov.uaresearchgate.netresearchgate.net There are no reports of Dibenzyl(3-methoxyphenyl)silane or its derivatives participating in dehydrogenative coupling reactions.

Role as Nucleophilic Reagents in Organic Transformations

The generation of a nucleophilic silyl species, such as a silyl anion (silyllithium, silylpotassium, etc.), from Dibenzyl(3-methoxyphenyl)silyl derivatives would be a prerequisite for its use as a nucleophilic reagent. researchgate.netresearchgate.netresearchgate.net The synthesis of such reagents typically involves the reduction of a silyl halide or the deprotonation of a hydrosilane. researchgate.net There is no information in the scientific literature on the formation or synthetic application of nucleophilic reagents derived from Dibenzyl(3-methoxyphenyl)silyl. orgsyn.orgd-nb.infoprepchem.comrsc.org

Silyl Enol Ethers in Carbon-Carbon Bond Formation

Silyl enol ethers are versatile intermediates in organic synthesis, primarily utilized for the formation of carbon-carbon bonds through their reaction with various electrophiles. The generation of a silyl enol ether from a ketone precursor using a silylating agent like a hypothetical Dibenzyl(3-methoxyphenyl)silyl triflate would be influenced by the reaction conditions.

Formation and Regioselectivity: The formation of silyl enol ethers can be controlled to favor either the kinetic or thermodynamic product. For instance, the use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) followed by quenching with a silyl chloride at low temperatures typically yields the kinetic silyl enol ether. Conversely, using silyl triflates with a tertiary amine base often allows for equilibration and formation of the more stable, thermodynamic silyl enol ether.

High regioselectivity has been observed in the formation of terminal silyl enol ethers from methyl alkyl ketones when using trialkylsilyl triflates and triethylamine (B128534) at low temperatures. scripps.edu This contrasts with reports of poor regioselectivity in similar systems at higher temperatures. scripps.edu The steric bulk of the silyl group can also play a significant role; formation of a more substituted silyl enol ether may require higher temperatures compared to a terminal one. scripps.edu

Applications in C-C Bond Formation: Once formed, silyl enol ethers derived from compounds like Dibenzyl(3-methoxyphenyl)silyl chloride or triflate would be expected to participate in a range of C-C bond-forming reactions, including:

Mukaiyama Aldol Addition: Reaction with aldehydes and ketones, typically activated by a Lewis acid, to form β-hydroxy carbonyl compounds.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

Alkylations: Reaction with alkyl halides or other electrophilic alkylating agents.

An interesting application is the intramolecular oxidative allylation of allyldimethylsilyl enol ethers, which proceeds through an allyl-group transfer to form α-allylated ketones. nih.govnih.gov This type of transformation highlights the potential for intramolecular C-C bond formation. nih.govnih.gov

| Reaction Type | Electrophile | Product Type | Key Features |

| Mukaiyama Aldol | Aldehyde/Ketone | β-Hydroxy Carbonyl | Lewis acid catalysis |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl | Conjugate addition |

| Alkylation | Alkyl Halide | α-Alkylated Carbonyl | Forms new C-C bond at α-position |

| Intramolecular Oxidative Allylation | (Internal Allyl Group) | α-Allylated Carbonyl | Mediated by oxidants like CAN nih.govnih.gov |

Silyl Anions and Their Synthetic Utility

While silyl anions themselves (R₃Si⁻) can be challenging to prepare, "silyl anion equivalents" offer a synthetically useful alternative. These are reagents that deliver a silyl group as a nucleophile to an electrophile.

One established method for generating such species involves the cleavage of specific organosilicon compounds. For example, the alkoxides derived from o-silyl benzyl (B1604629) alcohols have been shown to undergo cleavage reactions under mild conditions, enabling the transfer of a silyl group to an electrophile. researchgate.net This approach effectively allows the silyl moiety to function as a nucleophile. researchgate.net

Another related strategy involves the fluoride-induced cleavage of a silicon-carbon bond to generate a carbanion, which can then react with electrophiles. researchgate.net While this generates a carbon-centered nucleophile rather than a silyl anion, it demonstrates the utility of the Si-C bond lability in the presence of suitable activators like fluoride (B91410) ions. Tetrabutylammonium triphenyldifluorosilicate (TBAT) is one such fluoride source used to generate carbanions in situ from organosilanes for coupling with electrophiles like aldehydes and ketones. researchgate.net

The synthetic utility of a Dibenzyl(3-methoxyphenyl)silyl anion equivalent would lie in its ability to introduce the silyl group into a molecule through nucleophilic attack, forming Si-C, Si-O, or other Si-heteroatom bonds. The specific nature of the benzyl and methoxyphenyl groups would influence the stability and reactivity of the silyl anion equivalent.

Participation in Cycloaddition and Ring-Opening Reactions

Cycloaddition Reactions: Silyl-substituted compounds are known to participate in various cycloaddition reactions. A prominent example is the [3+2] cycloaddition of silyl nitronates, which can be generated in situ. Intramolecular silyl nitronate cycloadditions (ISNCs) with alkenes or alkynes are used to synthesize complex heterocyclic systems like isoxazolines and isoxazolidines. mdpi.com These reactions can exhibit high levels of chemoselectivity and diastereoselectivity, controlled by the stereochemistry of the starting nitroether. mdpi.com

In the context of Diels-Alder or [4+2] cycloadditions, silyl-substituted dienes or dienophiles are frequently employed. For instance, cyclopentadienones react with various acetylenes in Diels-Alder reactions that proceed with the extrusion of carbon monoxide to form highly substituted benzene (B151609) derivatives. mdpi.com The electronic properties of substituents on the silyl group could modulate the reactivity of the diene or dienophile.

More directly, organosilicon reagents can act as nucleophiles in ring-opening processes. For example, the alkoxides of o-silyl benzyl alcohols can undergo cleavage, and the resulting nucleophilic silyl species could potentially react with strained rings like epoxides or aziridines, although specific examples for this pathway are less common than their use as benzyl or silyl anion equivalents for reaction with other electrophiles. researchgate.net

Advanced Applications and Future Research Directions of Dibenzyl 3 Methoxyphenyl Silyl Compounds

Integration into Advanced Materials

The incorporation of organosilane units into larger molecular structures is a cornerstone of modern materials science. The specific substituents on the silicon atom in Dibenzyl(3-methoxyphenyl)silyl could impart unique properties to polymers and hybrid materials.

Dibenzyl(3-methoxyphenyl)silyl could serve as a valuable monomer or functionalizing agent in the synthesis of advanced silicon-based polymers, such as poly(silyl ether)s (PSEs). PSEs are a class of polymers known for their thermal stability and hydrolytic degradability, making them promising for sustainable materials applications. mdpi.comnih.gov The inclusion of a Dibenzyl(3-methoxyphenyl)silyl unit could influence the polymer's properties in several ways:

Thermal Stability: The presence of aromatic rings (benzyl and methoxyphenyl) would likely enhance the thermal stability of the resulting polymer.

Solubility and Processability: The bulky dibenzyl groups could increase the free volume within the polymer matrix, potentially improving its solubility in organic solvents and facilitating its processing.

Refractive Index: The high carbon content and aromaticity could lead to polymers with a high refractive index, which is desirable for optical applications.

Research in this area would involve the synthesis of diol or dihalide derivatives of Dibenzyl(3-methoxyphenyl)silyl to enable its polymerization. The resulting polymers would then be characterized to understand the impact of this specific silyl (B83357) unit on their material properties.

Table 1: Hypothetical Properties of a Poly(silyl ether) Incorporating Dibenzyl(3-methoxyphenyl)silyl

| Property | Standard Aliphatic PSE | PSE with Dibenzyl(3-methoxyphenyl)silyl | Potential Advantage |

| Glass Transition Temperature (Tg) | ~ -20 °C | > 100 °C | Higher thermal stability |

| Refractive Index | ~ 1.45 | > 1.55 | Suitability for optical materials |

| Solubility in Toluene | Moderate | High | Improved processability |

| Degradation Onset Temperature | ~ 250 °C | > 350 °C | Enhanced durability |

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, often leading to materials with superior performance. mdpi.com Organosilanes are frequently used as coupling agents or molecular building blocks in the creation of these hybrids via sol-gel processes. mdpi.com

A functionalized form of Dibenzyl(3-methoxyphenyl)silyl, for example, with a hydrolyzable group like an alkoxide replacing one of the benzyl (B1604629) groups, could be used to modify the surface of inorganic nanoparticles (e.g., silica, titania). mdpi.com This would create an organic shell around the inorganic core, with the dibenzyl and methoxyphenyl groups dictating the surface properties of the resulting hybrid material. Such materials could find applications as:

Advanced Fillers: For reinforcing polymer composites, where the organic groups on the filler surface improve compatibility with the polymer matrix. nih.gov

Novel Coatings: With tailored hydrophobicity, refractive index, and thermal stability.

Drug Delivery Vehicles: Where the aromatic groups could interact with hydrophobic drug molecules.

The formation of self-assembled monolayers (SAMs) on various substrates is a powerful technique for controlling surface properties at the nanoscale. nih.gov Organosilanes are a key class of molecules used for creating SAMs on hydroxylated surfaces like silicon wafers, glass, and metal oxides. nih.govresearchgate.net

By synthesizing a derivative of Dibenzyl(3-methoxyphenyl)silyl with reactive anchoring groups (e.g., trichlorosilyl (B107488) or trialkoxysilyl), it would be possible to form SAMs. The bulky nature of the dibenzyl and methoxyphenyl groups would influence the packing density and ordering of the molecules on the surface, potentially creating a well-defined and robust monolayer. These SAMs could be used to:

Control Surface Wettability: The aromatic groups would likely create a hydrophobic surface.

Pattern Surfaces for Microelectronics: By selectively depositing the SAM in specific regions.

Create Biocompatible Surfaces: Further functionalization of the aromatic rings could allow for the attachment of biomolecules.

Supramolecular Chemistry Involving Dibenzyl(3-methoxyphenyl)silyl Motifs

Supramolecular chemistry involves the study of non-covalent interactions between molecules. The aromatic rings in Dibenzyl(3-methoxyphenyl)silyl offer opportunities for engaging in several types of non-covalent interactions, including:

π-π Stacking: The benzyl and methoxyphenyl rings can interact with other aromatic systems.

Cation-π Interactions: The electron-rich aromatic rings can interact with cations.

Hydrogen Bonding: The oxygen atom of the methoxy (B1213986) group can act as a hydrogen bond acceptor.

These interactions could be exploited to direct the assembly of larger, well-defined supramolecular structures. For instance, Dibenzyl(3-methoxyphenyl)silyl could be incorporated into larger host molecules for the recognition and binding of specific guest molecules.

Exploration of Novel Reaction Pathways and Selectivity Patterns

The reactivity of the silicon center and the attached organic groups in Dibenzyl(3-methoxyphenyl)silyl could be a subject of fundamental research. The electronic and steric environment created by the dibenzyl and methoxyphenyl substituents may lead to novel reactivity and selectivity in known organosilane reactions. rsc.orgresearchgate.net Potential areas of investigation include:

Hydrosilylation Reactions: The steric bulk of the dibenzyl groups might influence the regioselectivity of the addition of the Si-H bond (in a corresponding hydrosilane derivative) across double and triple bonds.

Silyl Ether Cleavage: The stability of a silyl ether derived from Dibenzyl(3-methoxyphenyl)silanol would be influenced by the electronic nature of the methoxyphenyl group, potentially leading to unique deprotection strategies in organic synthesis.

Rearrangement Reactions: Exploring the possibility of light-induced or catalyst-mediated rearrangements of the groups attached to the silicon atom.

Development of Environmentally Benign Synthetic Routes for Organosilanes

The synthesis of organosilanes often involves the use of reactive and potentially hazardous reagents. A future research direction would be the development of greener synthetic routes to compounds like Dibenzyl(3-methoxyphenyl)silyl. researchgate.net This could involve:

Catalytic Cross-Coupling Reactions: Using earth-abundant metal catalysts to form the Si-C bonds, replacing stoichiometric organometallic reagents.

Solvent-Free or Green Solvent Conditions: Reducing the environmental impact of the synthesis by minimizing or replacing traditional volatile organic solvents. ijcce.ac.ir

Improving Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product. researchgate.net

One potential environmentally friendly approach is the dehydrogenative coupling of a hydrosilane with an alcohol, which produces only hydrogen gas as a byproduct. mdpi.comnih.gov

Table 2: Comparison of Synthetic Routes for Organosilanes

| Method | Typical Reagents | Byproducts | Environmental Consideration |

| Grignard Reaction | Organomagnesium halides, Silane (B1218182) halides | Magnesium salts | Stoichiometric metal waste |

| Catalytic Hydrosilylation | Hydrosilane, Alkene/Alkyne, Catalyst | None | High atom economy |

| Dehydrogenative Coupling | Hydrosilane, Alcohol, Catalyst | H₂ gas | Benign byproduct |

Q & A

Q. What are common synthetic strategies for introducing the dibenzyl(3-methoxyphenyl)silyl group into organic molecules?

The dibenzyl(3-methoxyphenyl)silyl group is typically introduced via silylation reactions. A common approach involves using silyl chlorides or silyl triflates under basic conditions. For example, in stereoselective allylation reactions, silyl ethers are formed by treating alcohols with silylating agents like bis(benzyl)silyl chloride in the presence of a base (e.g., imidazole). The methoxyphenyl substituent can influence steric and electronic properties, affecting reaction selectivity . Post-synthesis, the silyl group may serve as a protecting group for alcohols or phenols, which can later be cleaved under mild acidic or fluoride-based conditions .

Q. How can the stability of dibenzyl(3-methoxyphenyl)silyl ethers be evaluated under varying experimental conditions?

Stability assessments should include:

- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- Hydrolytic Stability : Exposure to aqueous conditions (neutral, acidic, or basic) followed by monitoring via NMR or HPLC for silyl ether cleavage.

- Oxidative Stability : Testing with oxidizing agents (e.g., H₂O₂, mCPBA) to assess resistance to radical or electrophilic attack. Computational studies (e.g., DFT) can predict bond dissociation energies and reactive sites . For instance, silyl ethers with bulky substituents (e.g., benzyl groups) exhibit enhanced hydrolytic stability compared to trimethylsilyl derivatives .

Q. What spectroscopic techniques are most effective for characterizing dibenzyl(3-methoxyphenyl)silyl derivatives?

- ¹H/¹³C NMR : The methoxyphenyl group’s aromatic protons and methoxy resonance (~3.8 ppm) are diagnostic. Silyl-linked protons may show upfield shifts due to electron-donating effects .

- ²⁹Si NMR : Provides direct evidence of the silyl environment; chemical shifts typically range from 10–30 ppm for aryl-substituted silyl ethers .

- GC-MS : After derivatization (e.g., silylation of polar groups), the compound’s volatility improves, enabling mass spectral analysis with diagnostic fragmentation patterns .

Advanced Research Questions

Q. How does the electronic nature of the 3-methoxyphenyl substituent influence the reactivity of dibenzylsilyl groups in catalytic applications?

The electron-donating methoxy group enhances the nucleophilicity of the silicon center, facilitating transmetalation in cross-coupling reactions. For example, in iron-catalyzed hydrogenation, silyl ligands with electron-rich aryl groups increase catalytic activity by stabilizing low-valent metal intermediates via π-donation. Comparative studies using substituents like phenyl vs. methoxyphenyl show marked differences in turnover frequencies (TOFs) and selectivity . Computational modeling (e.g., NBO analysis) can quantify charge distribution and predict ligand effects on transition states .

Q. What mechanistic insights explain the cleavage of dibenzyl(3-methoxyphenyl)silyl ethers under acidic vs. fluoride-mediated conditions?

- Acidic Cleavage : Protic acids (e.g., HCl/MeOH) protonate the silicon-oxygen bond, leading to a pentavalent silicon intermediate that undergoes heterolytic cleavage. The methoxyphenyl group’s electron density slows protonation, requiring stronger acids compared to alkylsilyl ethers .

- Fluoride-Mediated Cleavage : Fluoride ions (e.g., TBAF) attack silicon via a nucleophilic mechanism, forming a hypervalent silicate intermediate. The bulky benzyl groups increase steric hindrance, necessitating higher fluoride concentrations or prolonged reaction times . Kinetic studies using Hammett plots correlate substituent effects with cleavage rates .

Q. How can dynamic silyl ether linkages in dibenzyl(3-methoxyphenyl)silyl-based polymers be leveraged for recyclable materials?

Silyl ether bonds exhibit dynamic covalent behavior under thermal or catalytic conditions. For example, in polydimethylsiloxane (PDMS) elastomers, dibenzyl(3-methoxyphenyl)silyl linkages enable reprocessability via silyl ether metathesis at elevated temperatures (~150°C). Stress-relaxation experiments and Arrhenius analysis reveal activation energies (~80–100 kJ/mol), comparable to vitrimers. These materials retain >90% tensile strength after three recycling cycles .

Methodological Guidance

Q. How to optimize reaction conditions for silyl ether formation in sterically hindered environments?

- Solvent Choice : Use non-polar solvents (e.g., toluene) to minimize solvolysis.

- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to activate silylating agents.

- Temperature : Moderate heating (40–60°C) accelerates silylation without promoting side reactions. For example, in the synthesis of C3-symmetric tris(triazolyl)methanol ligands, immobilized silylating agents improved yields by reducing hydrolysis .

Q. What strategies mitigate racemization during silyl protection of chiral alcohols?

- Low-Temperature Reactions : Perform silylation at 0–25°C to minimize thermal epimerization.

- Bulky Silyl Groups : Use dibenzyl(3-methoxyphenyl)silyl instead of smaller groups (e.g., TMS) to increase steric hindrance.

- Enantioselective Catalysts : Chiral amines or phosphines can induce asymmetric silylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.